H-Ser(tBu)-NH2 chemical structure and properties
H-Ser(tBu)-NH2 chemical structure and properties
An In-depth Technical Guide to H-Ser(tBu)-NH2: Structure, Properties, and Application in Peptide Synthesis
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of O-tert-Butyl-L-serinamide, commonly abbreviated as H-Ser(tBu)-NH2. It is a critical protected amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu orthogonal strategy. This document will delve into its chemical structure, physicochemical properties, and the rationale behind its use in the synthesis of complex peptides. Furthermore, this guide will provide detailed experimental protocols for its application, methods for its characterization, and essential safety and handling information. This resource is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering both foundational knowledge and practical insights to facilitate its effective use in the laboratory.
Introduction: The Strategic Importance of H-Ser(tBu)-NH2 in Peptide Synthesis
The synthesis of peptides with well-defined sequences is a cornerstone of modern drug discovery and biochemical research. The chemical complexity of amino acids, with their reactive side chains, necessitates a strategic approach of temporary protection to prevent unwanted side reactions during peptide bond formation. For serine, a polar amino acid containing a primary hydroxyl group, this protection is paramount to avoid O-acylation, which would lead to undesired branched peptides and a complex mixture of final products.
H-Ser(tBu)-NH2 emerges as a key building block in this context. It is the L-isomer of serine where the side-chain hydroxyl group is protected as a tert-butyl ether, and the C-terminus is an amide.[1][2] This dual modification makes it an invaluable reagent for the synthesis of peptides with a C-terminal amide, a common feature in many biologically active peptides that enhances their stability against enzymatic degradation. The tert-butyl (tBu) protecting group is a central element of the Fmoc/tBu orthogonal protection strategy, one of the most prevalent methodologies in solid-phase peptide synthesis (SPPS).[3][4] The defining characteristic of this strategy is the differential stability of the protecting groups: the Nα-Fmoc group is labile to basic conditions (typically piperidine), while the tBu group is stable to base but readily cleaved by strong acids (typically trifluoroacetic acid).[4] This orthogonality allows for the selective deprotection of the N-terminus for chain elongation without compromising the integrity of the side-chain protection.
This guide will provide a detailed exploration of H-Ser(tBu)-NH2, from its fundamental chemical and physical properties to its practical application in the laboratory.
Physicochemical Properties of H-Ser(tBu)-NH2
A thorough understanding of the physicochemical properties of H-Ser(tBu)-NH2 is essential for its proper handling, storage, and use in synthesis. These properties are summarized in the table below. The compound is typically available as a white to off-white powder and may be supplied as a hydrochloride (HCl) or acetate (AcOH) salt to improve its stability and solubility.[2][5]
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-amino-3-(tert-butoxy)propanamide | [1][5] |
| Synonyms | O-tert-Butyl-L-serylamide, (S)-2-Amino-3-(tert-butoxy)propanamide | [1] |
| CAS Number | 323587-47-9 | [1] |
| Molecular Formula | C7H16N2O2 | [1] |
| Molecular Weight | 160.22 g/mol | [1] |
| Appearance | White to off-white powder | [1][6] |
| Melting Point | 53 - 58 °C | [1] |
| Purity | ≥ 95% (typically ≥ 98% by HPLC) | [1][7] |
| Storage Conditions | 2 - 8 °C, in a cool, dry place | [1][6] |
The Tert-Butyl (tBu) Protecting Group: A Cornerstone of Orthogonal Peptide Synthesis
The selection of a protecting group is a critical decision in peptide synthesis, governed by the principles of stability under coupling and Nα-deprotection conditions, and facile removal at the final cleavage stage. The tert-butyl group, used to protect the hydroxyl side chain of serine in H-Ser(tBu)-NH2, excels in this regard within the Fmoc/tBu SPPS framework.[3][4]
The causality behind this choice lies in the electronic and steric properties of the tBu group. It forms a stable ether linkage with the serine hydroxyl group that is resistant to the basic conditions (e.g., 20% piperidine in DMF) used for the removal of the Nα-Fmoc protecting group.[4] This stability is fundamental to the orthogonal nature of the Fmoc/tBu strategy, ensuring that the side chain remains protected throughout the iterative cycles of peptide chain elongation.[8]
Conversely, the tBu group is highly susceptible to cleavage under strongly acidic conditions, typically a cocktail containing trifluoroacetic acid (TFA).[2] This acid-lability allows for the simultaneous deprotection of all tBu-based side-chain protecting groups and the cleavage of the peptide from the solid support in a single, final step.
Application of H-Ser(tBu)-NH2 in Solid-Phase Peptide Synthesis (SPPS)
H-Ser(tBu)-NH2 is a crucial building block for the synthesis of peptides containing a C-terminal serine amide or internal serine residues.[1] The following section provides a detailed, step-by-step protocol for the incorporation of H-Ser(tBu)-NH2 into a growing peptide chain using manual SPPS with the Fmoc/tBu strategy.
Experimental Protocol: Incorporation of H-Ser(tBu)-NH2
This protocol assumes the synthesis is being performed on a resin pre-loaded with the first amino acid and that the Nα-Fmoc group has been removed.
Materials:
-
Fmoc-protected peptide-resin
-
H-Ser(tBu)-NH2 (or its HCl salt)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
Solvents: DMF (peptide synthesis grade), DCM
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM, Isopropanol
-
Solid-phase synthesis vessel
-
Shaker
Step-by-Step Methodology:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes in the reaction vessel.[9]
-
Amino Acid Activation:
-
In a separate vial, dissolve H-Ser(tBu)-NH2 (3-5 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activated H-Ser(tBu)-NH2 solution to the resin.
-
Agitate the mixture on a shaker for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative test (e.g., Kaiser or ninhydrin test) to monitor the completion of the coupling reaction. A negative test (yellow color) indicates a complete reaction.[9]
-
If the test is positive, the coupling step can be repeated.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the peptide-resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and then DMF again (3-5 times) to remove any unreacted reagents and by-products.[8]
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
-
Final Washing:
-
Wash the peptide-resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and finally DMF (3-5 times) to ensure complete removal of piperidine.
-
The peptide-resin is now ready for the next coupling cycle.
-
Final Cleavage and Deprotection
Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the tBu group on serine, are removed simultaneously.
Cleavage Cocktail: A common cleavage cocktail is Reagent K: TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5).[3] The scavengers in this cocktail (thioanisole, water, phenol, EDT) are crucial for quenching the reactive tert-butyl cations generated during the cleavage of the tBu group, thus preventing re-alkylation of sensitive residues like tryptophan and cysteine.[3]
Procedure:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase HPLC.
Workflow Visualization
The following diagram illustrates the key steps in the incorporation of H-Ser(tBu)-NH2 during Fmoc/tBu SPPS.
Caption: Workflow for incorporating H-Ser(tBu)-NH2 in Fmoc/tBu SPPS.
Analytical Characterization
The purity and identity of H-Ser(tBu)-NH2 are typically confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A purity of ≥ 98% is common for high-quality reagents.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (160.22 g/mol for the free base).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.
-
¹H NMR would show characteristic peaks for the tert-butyl protons (a singlet around 1.2 ppm), the α- and β-protons of the serine backbone, and the amide protons.
-
¹³C NMR would show corresponding signals for the carbons of the tert-butyl group and the serine backbone.
-
-
Infrared (IR) Spectroscopy: Can identify functional groups such as N-H (amine and amide), C=O (amide), and C-O (ether) stretches.
Safety and Handling
As a laboratory chemical, H-Ser(tBu)-NH2 should be handled with appropriate care.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8 °C.[1]
-
Stability: The compound is stable under recommended storage conditions. Avoid strong oxidizing agents.[10]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
H-Ser(tBu)-NH2 is an indispensable reagent in the field of peptide synthesis. Its strategically designed structure, featuring a C-terminal amide and a robust yet acid-labile tert-butyl protecting group for the serine side chain, makes it ideally suited for the Fmoc/tBu orthogonal SPPS strategy. A thorough understanding of its properties and the rationale behind its use, as detailed in this guide, empowers researchers to confidently and efficiently synthesize complex peptides for a wide range of applications, from basic research to the development of novel therapeutics.
References
-
GO-Peptides. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]
-
GO-Peptides. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
-
BuyersGuideChem. H-L-Ser(tBu)-NH2 | 323587-47-9. [Link]
-
Next Peptide. 323587-47-9 | H-ser(tBu)-NH2.HCL. [Link]
-
CsBioChina. H-Ser(tBu)-NH2. [Link]
-
PubChem. H-L-Ser(tBu)-NH2*AcOH. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis. [Link]
-
SYNTIDES. H-Ser(tBu)-NH2. [Link]
-
PMC. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). [Link]
-
DU Chem. Methods and protocols of modern solid phase peptide synthesis. [Link]
-
ResearchGate. Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?. [Link]
-
PubMed. Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. [Link]
-
Intranet CSIC. H-Ser(tBu)-NH2. [Link]
-
AAPPTec. MSDS - Safety Data Sheet. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. H-Ser(tBu)-NH2.HCI - Career Henan Chemical Co. [coreychem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. H-L-Ser(tBu)-NH2*AcOH | C9H20N2O4 | CID 139209042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. H-Ser(tBu)-NH2 - CsBioChina [csbiochina.com]
- 7. syntides.com [syntides.com]
- 8. peptide.com [peptide.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. peptide.com [peptide.com]
